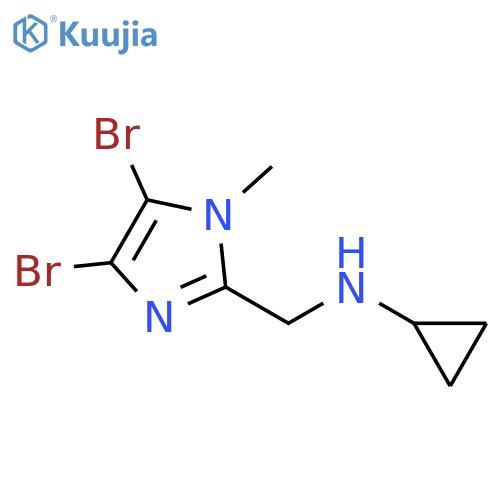

Cas no 2091038-76-3 (1H-Imidazole-2-methanamine, 4,5-dibromo-N-cyclopropyl-1-methyl-)

2091038-76-3 structure

商品名:1H-Imidazole-2-methanamine, 4,5-dibromo-N-cyclopropyl-1-methyl-

CAS番号:2091038-76-3

MF:C8H11Br2N3

メガワット:309.001039743423

CID:5267577

1H-Imidazole-2-methanamine, 4,5-dibromo-N-cyclopropyl-1-methyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole-2-methanamine, 4,5-dibromo-N-cyclopropyl-1-methyl-

-

- インチ: 1S/C8H11Br2N3/c1-13-6(4-11-5-2-3-5)12-7(9)8(13)10/h5,11H,2-4H2,1H3

- InChIKey: NDMTVRDCSGUDLR-UHFFFAOYSA-N

- ほほえんだ: C1(CNC2CC2)N(C)C(Br)=C(Br)N=1

1H-Imidazole-2-methanamine, 4,5-dibromo-N-cyclopropyl-1-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01022041-1g |

N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine |

2091038-76-3 | 95% | 1g |

¥6167.0 | 2023-03-19 | |

| Enamine | EN300-360995-1.0g |

N-[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine |

2091038-76-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-360995-0.05g |

N-[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine |

2091038-76-3 | 0.05g |

$1056.0 | 2023-03-07 | ||

| Enamine | EN300-360995-0.25g |

N-[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine |

2091038-76-3 | 0.25g |

$1156.0 | 2023-03-07 | ||

| Enamine | EN300-360995-2.5g |

N-[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine |

2091038-76-3 | 2.5g |

$2464.0 | 2023-03-07 | ||

| Enamine | EN300-360995-0.1g |

N-[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine |

2091038-76-3 | 0.1g |

$1106.0 | 2023-03-07 | ||

| Enamine | EN300-360995-10.0g |

N-[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine |

2091038-76-3 | 10.0g |

$5405.0 | 2023-03-07 | ||

| Enamine | EN300-360995-0.5g |

N-[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine |

2091038-76-3 | 0.5g |

$1207.0 | 2023-03-07 | ||

| Enamine | EN300-360995-5.0g |

N-[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine |

2091038-76-3 | 5.0g |

$3645.0 | 2023-03-07 |

1H-Imidazole-2-methanamine, 4,5-dibromo-N-cyclopropyl-1-methyl- 関連文献

-

1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

2091038-76-3 (1H-Imidazole-2-methanamine, 4,5-dibromo-N-cyclopropyl-1-methyl-) 関連製品

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 61549-49-3(9-Decenenitrile)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量